(1Z,2Z)-hydrazine-1,2-diylidenebis[(Z)methylylidenenaphthalene-1,2-diyl] bis(4-nitrobenzenesulfonate)
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Overview
Description
1-[(Z)-[(2Z)-2-({2-[(4-NITROBENZENESULFONYL)OXY]NAPHTHALEN-1-YL}METHYLIDENE)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and nitrobenzene sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Z)-[(2Z)-2-({2-[(4-NITROBENZENESULFONYL)OXY]NAPHTHALEN-1-YL}METHYLIDENE)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE typically involves multiple steps:
Formation of the naphthalene derivative: The starting material, naphthalene, undergoes sulfonation with sulfuric acid to introduce the sulfonyl group.
Nitration: The sulfonated naphthalene is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Hydrazone formation: The nitro-substituted naphthalene derivative reacts with hydrazine to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate undergoes a condensation reaction with another naphthalene derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1-[(Z)-[(2Z)-2-({2-[(4-NITROBENZENESULFONYL)OXY]NAPHTHALEN-1-YL}METHYLIDENE)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles for substitution reactions include amines and thiols.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
1-[(Z)-[(2Z)-2-({2-[(4-NITROBENZENESULFONYL)OXY]NAPHTHALEN-1-YL}METHYLIDENE)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce nitro and sulfonate groups into other compounds.
Biology: Studied for its potential as a fluorescent probe due to its aromatic structure and nitro groups.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1-[(Z)-[(2Z)-2-({2-[(4-NITROBENZENESULFONYL)OXY]NAPHTHALEN-1-YL}METHYLIDENE)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE involves its interaction with molecular targets such as DNA and proteins. The nitro groups can undergo reduction to form reactive intermediates that can bind to DNA, causing strand breaks and inhibiting replication. The sulfonate groups can interact with proteins, altering their function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
1-[(Z)-[(2Z)-2-({2-[(4-NITROBENZENESULFONYL)OXY]NAPHTHALEN-1-YL}METHYLIDENE)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE: is similar to other nitro-substituted naphthalene derivatives, such as:
Uniqueness
The uniqueness of 1-[(Z)-[(2Z)-2-({2-[(4-NITROBENZENESULFONYL)OXY]NAPHTHALEN-1-YL}METHYLIDENE)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE lies in its specific combination of nitro and sulfonate groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C34H22N4O10S2 |
---|---|
Molecular Weight |
710.7 g/mol |
IUPAC Name |
[1-[(Z)-[(Z)-[2-(4-nitrophenyl)sulfonyloxynaphthalen-1-yl]methylidenehydrazinylidene]methyl]naphthalen-2-yl] 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C34H22N4O10S2/c39-37(40)25-11-15-27(16-12-25)49(43,44)47-33-19-9-23-5-1-3-7-29(23)31(33)21-35-36-22-32-30-8-4-2-6-24(30)10-20-34(32)48-50(45,46)28-17-13-26(14-18-28)38(41)42/h1-22H/b35-21-,36-22- |
InChI Key |
ANAJGYFMLRTWRW-XEMPJQOTSA-N |
Isomeric SMILES |
C1=CC=C2C(=C(C=CC2=C1)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])/C=N\N=C/C4=C(C=CC5=CC=CC=C45)OS(=O)(=O)C6=CC=C(C=C6)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NN=CC3=C(C=CC4=CC=CC=C43)OS(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-])OS(=O)(=O)C6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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